1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that features a pyrrole ring substituted with a methoxy-nitrophenyl group and a carbaldehyde group
Preparation Methods
The synthesis of 1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Methoxylation: Substitution of a hydrogen atom with a methoxy group.
Pyrrole Formation: Cyclization to form the pyrrole ring.
Formylation: Introduction of the carbaldehyde group.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Condensation: Reactions with other aldehydes or ketones to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared to other similar compounds, such as:
1-(4-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the methoxy group, which may affect its reactivity and applications.
1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the nitro group, which influences its chemical properties and biological activity.
1-(4-methoxy-2-nitrophenyl)-1H-pyrrole-3-carbaldehyde: Lacks the dimethyl groups, which can alter its steric and electronic properties.
Properties
IUPAC Name |
1-(4-methoxy-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9-6-11(8-17)10(2)15(9)13-5-4-12(20-3)7-14(13)16(18)19/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKJYQIDMGLGIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)OC)[N+](=O)[O-])C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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